molecular formula C18H19NO3S B3012039 (E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 2097941-11-0

(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B3012039
CAS No.: 2097941-11-0
M. Wt: 329.41
InChI Key: ALVVXKLHLCHGCL-ZHACJKMWSA-N
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Description

(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.41. The purity is usually 95%.
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Biological Activity

(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzofuran moiety, which is known for its diverse biological activities. The sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as K562 (human leukemia cells) through the generation of reactive oxygen species (ROS) and activation of caspases .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Compound 6K56215Induces apoptosis via ROS generation
Compound 8K56220Inhibits cell proliferation

Antibacterial Activity

Benzofuran derivatives have also been evaluated for their antibacterial properties. In studies assessing the minimum inhibitory concentration (MIC), certain derivatives showed moderate activity against Gram-positive bacteria. This suggests that the sulfonamide group may enhance the compound's efficacy against bacterial infections .

Table 2: Antibacterial Activity Overview

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64

Case Studies

In a recent study, researchers synthesized several new derivatives based on the benzofuran scaffold and assessed their biological activities. The results indicated that modifications to the benzofuran structure significantly influenced both anticancer and antibacterial activities. For example, one derivative exhibited a notable increase in apoptosis induction compared to others, highlighting the importance of structural variations .

Properties

IUPAC Name

(E)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-14-6-8-15(9-7-14)10-11-23(20,21)19-12-16-13-22-18-5-3-2-4-17(16)18/h2-11,16,19H,12-13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVVXKLHLCHGCL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.